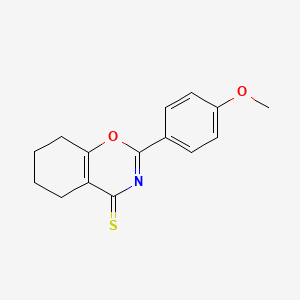

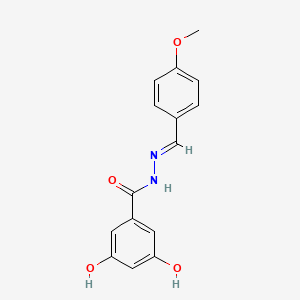

2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione" belongs to the class of benzoxazine derivatives. These compounds are of significant interest due to their wide range of biological activities and potential applications in pharmaceuticals and materials science. Benzoxazines, including this specific derivative, have been studied for their unique chemical, physical, and biological properties.

Synthesis Analysis

The synthesis of benzoxazine derivatives involves several key steps, including the formation of the oxazine ring and the introduction of substituents at specific positions on the ring. For compounds similar to "2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione," a general approach may include the condensation of appropriate phenols with formaldehyde and primary amines under acidic or basic conditions. The specific synthetic routes can vary depending on the desired substituents and the starting materials available (Gabriele et al., 2006).

科学的研究の応用

Synthesis and Antimicrobial Activities

Research has explored the synthesis of novel compounds, including those related to benzoxazine derivatives, for antimicrobial applications. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including those with benzoxazine moieties, and evaluated their antimicrobial activities. Some compounds exhibited moderate to good antimicrobial properties against various microorganisms, suggesting potential for the development of new antimicrobial agents (Bektaş et al., 2010).

Allelochemicals from Gramineae

The benzoxazinone structure, closely related to benzoxazines, has been studied for its allelochemical properties. Macias et al. (2006) reviewed the isolation and synthesis of benzoxazinones from Gramineae, highlighting their phytotoxic, antimicrobial, and insecticidal properties. This research underscores the ecological significance and potential agronomic utility of benzoxazine-related compounds (Macias et al., 2006).

Electrochemical Synthesis with Anti-stress Oxidative Properties

Largeron and Fleury (1998) demonstrated an innovative electrochemical synthesis method for 8-amino-1,4-benzoxazine derivatives, starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone. This method offers a convenient route to novel benzoxazine derivatives with potential anti-stress oxidative properties, highlighting the versatility of benzoxazine chemistry (Largeron & Fleury, 1998).

Synthesis of Benzoxazine Derivatives for Antibacterial Evaluation

Soliman, El-Sakka, and El-Shalakany (2023) explored the synthesis of novel benzoxazine derivatives bearing a chalcone moiety. These compounds were evaluated for their antibacterial properties, revealing mild to moderate activity against both gram-positive and gram-negative bacteria. This research exemplifies the ongoing exploration of benzoxazine derivatives for potential antibacterial applications (Soliman, El-Sakka, & El-Shalakany, 2023).

Application in GABA-A Benzodiazepine Receptor Ligands

Carling et al. (2004) investigated 1,2,4-triazolo[3,4-a]phthalazines, structurally related to benzoxazines, for their high-affinity binding to GABA-A benzodiazepine receptors. These compounds exhibited selectivity for alpha 2, alpha 3, and alpha 5-subtypes over alpha 1, suggesting potential applications in neurological research and therapeutic development (Carling et al., 2004).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-17-11-8-6-10(7-9-11)14-16-15(19)12-4-2-3-5-13(12)18-14/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQQAOYJWRFRNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=S)C3=C(O2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555979.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5555991.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)

![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)